molecular formula C12H20Cl2N2O B2870696 4-Amino-2-(piperidin-1-ylmethyl)phenol CAS No. 69019-09-6

4-Amino-2-(piperidin-1-ylmethyl)phenol

Cat. No.: B2870696
CAS No.: 69019-09-6
M. Wt: 279.21
InChI Key: KPWOSQFJYQWKPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-2-(piperidin-1-ylmethyl)phenol is an organic compound with the molecular formula C12H18N2O It is a derivative of phenol, where the phenolic hydroxyl group is substituted with an amino group and a piperidin-1-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(piperidin-1-ylmethyl)phenol typically involves the reaction of 4-nitrophenol with piperidine in the presence of a reducing agent. The nitro group is first reduced to an amino group, followed by the introduction of the piperidin-1-ylmethyl group. Common reducing agents used in this process include hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation processes. These processes are carried out in high-pressure reactors with palladium or platinum catalysts to ensure efficient reduction of the nitro group to an amino group. The subsequent introduction of the piperidin-1-ylmethyl group is achieved through nucleophilic substitution reactions.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(piperidin-1-ylmethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted phenolic compounds.

Scientific Research Applications

4-Amino-2-(piperidin-1-ylmethyl)phenol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Amino-2-(piperidin-1-ylmethyl)phenol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2-(diethylaminomethyl)phenol
  • 2,6-Dimethyl-4-(piperidin-1-ylmethyl)phenol
  • 1-(Piperidin-1-ylmethyl)naphthalen-2-ol

Uniqueness

4-Amino-2-(piperidin-1-ylmethyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an amino group and a piperidin-1-ylmethyl group on the phenolic ring allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

4-amino-2-(piperidin-1-ylmethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c13-11-4-5-12(15)10(8-11)9-14-6-2-1-3-7-14/h4-5,8,15H,1-3,6-7,9,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IONYOIUUXHUTNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=C(C=CC(=C2)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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